Cas no 1804718-35-1 (4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine)

4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine
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- インチ: 1S/C6H6ClF2N3/c7-2-1-3(10)12-5(4(2)11)6(8)9/h1,6H,11H2,(H2,10,12)
- InChIKey: JDARWKLMHIGIQI-UHFFFAOYSA-N
- SMILES: ClC1C=C(N)N=C(C(F)F)C=1N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- XLogP3: 1.1
- トポロジー分子極性表面積: 64.9
4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023024613-1g |
4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine |
1804718-35-1 | 97% | 1g |
$1,747.20 | 2022-04-01 | |
Alichem | A023024613-500mg |
4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine |
1804718-35-1 | 97% | 500mg |
$940.80 | 2022-04-01 | |
Alichem | A023024613-250mg |
4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine |
1804718-35-1 | 97% | 250mg |
$659.60 | 2022-04-01 |
4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
4-Chloro-3,6-diamino-2-(difluoromethyl)pyridineに関する追加情報
Introduction to 4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine (CAS No. 1804718-35-1)
4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1804718-35-1, is a significant intermediate in the realm of pharmaceutical and agrochemical research. This compound, characterized by its pyridine core substituted with chloro, amino, and difluoromethyl groups, has garnered attention due to its versatile reactivity and potential applications in the synthesis of bioactive molecules.
The structural motif of 4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine makes it a valuable building block for medicinal chemists. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring enhances its utility in constructing complex scaffolds. Specifically, the chloro substituent at the 4-position provides a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the amino groups at the 3- and 6-positions allow for diversification through acylation, alkylation, or condensation reactions.
In recent years, there has been a surge in research focused on developing novel pyridine derivatives with enhanced pharmacological properties. The incorporation of fluorine atoms, as seen in the difluoromethyl group at the 2-position of 4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine, is particularly noteworthy. Fluorinated pyridines are known to improve metabolic stability, binding affinity, and oral bioavailability of drug candidates. This has led to their extensive use in the design of kinase inhibitors, antiviral agents, and anticancer drugs.
One of the most compelling applications of 4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine is in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often considered "undruggable" due to their lack of well-defined binding pockets. However, pyridine-based scaffolds have shown promise in disrupting these interactions by mimicking key residues or by inducing conformational changes in the target proteins. For instance, recent studies have demonstrated that derivatives of 4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine can effectively inhibit certain PPIs associated with inflammatory diseases and cancer.
The agrochemical industry has also recognized the potential of 4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine as a precursor for developing novel pesticides. Pyridine derivatives are widely used in crop protection due to their ability to interact with biological targets in pests and weeds. The structural features of this compound allow for the design of molecules that exhibit herbicidal or insecticidal activity while maintaining environmental safety. Researchers are exploring its use in synthesizing next-generation agrochemicals that offer improved efficacy and reduced toxicity compared to conventional agents.
Advances in synthetic methodologies have further expanded the utility of 4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine. Modern techniques such as transition-metal-catalyzed cross-coupling reactions, flow chemistry, and microwave-assisted synthesis have enabled more efficient and scalable production of this intermediate. These innovations not only reduce costs but also allow for rapid screening of libraries of derivatives to identify lead compounds with desired properties.
The pharmacokinetic profile of compounds derived from 4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine is another area of active investigation. By leveraging computational modeling and experimental data, researchers aim to optimize solubility, permeability, and metabolic stability. This holistic approach ensures that promising candidates progress efficiently through preclinical and clinical trials. Notably, several drug candidates inspired by this scaffold have entered late-stage development pipelines for treating conditions ranging from oncology to neurodegenerative disorders.
In conclusion,4-Chloro-3,6-diamino-2-(difluoromethyl)pyridine (CAS No. 1804718-35-1) represents a cornerstone in modern drug discovery and agrochemical innovation. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new therapeutic applications and synthetic strategies,4-Chloro-3,6-diamino--(difluoromethyl)pyridine is poised to remain at the forefront of molecular innovation.
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